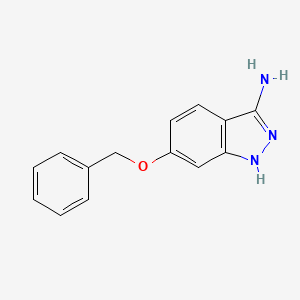

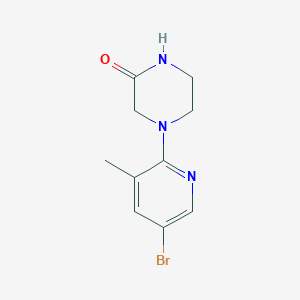

![molecular formula C11H12N2O3 B1373484 4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol CAS No. 1152531-58-2](/img/structure/B1373484.png)

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol

Overview

Description

“4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” is a compound with the CAS Number: 1152531-58-2 . It has a molecular weight of 220.23 . The compound is in the form of an oil and is stored at room temperature .

Molecular Structure Analysis

The InChI code for the compound is1S/C11H12N2O3/c1-2-10-12-11(16-13-10)7-15-9-5-3-8(14)4-6-9/h3-6,14H,2,7H2,1H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis

The compound is in the form of an oil and is stored at room temperature . The molecular weight of the compound is 220.23 .Scientific Research Applications

Drug Discovery

The 1,2,4-oxadiazole motif, which is present in the compound, is an essential element in drug discovery. It is incorporated in many experimental, investigational, and marketed drugs . This suggests that “4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” could potentially be used in the development of new pharmaceuticals.

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, such as the compound , exhibit a broad spectrum of agricultural biological activities . They have been shown to have moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . This indicates that “4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” could be used in the development of new pesticides or fungicides.

Antibacterial Activity

Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious disease in rice plants . This suggests that “4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” could potentially be used in the treatment of bacterial diseases in crops.

Anti-Trypanosomal Activity

1,2,4-Oxadiazole compounds have been studied for their potential anti-trypanosomal activity . Trypanosoma cruzi is a parasite that causes Chagas disease, a serious health problem in many parts of the world. This suggests that “4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” could potentially be used in the development of new treatments for this disease.

Synthesis of Bioactive Compounds

The 1,2,4-oxadiazole motif is often used in the synthesis of bioactive compounds . This suggests that “4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” could be a valuable starting material in the synthesis of a wide range of bioactive compounds.

Potential Agonists of Peroxisome Proliferator-Activated Receptors

A synthetic route to acetic acids, potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β), has been developed starting from substituted benzonitriles . This suggests that “4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol” could potentially be used in the development of new PPARδ/β agonists.

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They have also shown promising anticancer activity .

Mode of Action

1,2,4-oxadiazoles, in general, possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might influence their interaction with biological targets.

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-oxadiazole compounds , it can be inferred that multiple biochemical pathways might be affected.

Result of Action

1,2,4-oxadiazole compounds have been reported to exhibit anti-infective and anticancer activities .

properties

IUPAC Name |

4-[(3-ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-10-12-11(16-13-10)7-15-9-5-3-8(14)4-6-9/h3-6,14H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZYWMWBLHHQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)COC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methoxy]phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)

![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)

![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)

![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)

![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)

![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)